Luxeptinib - 1616428-23-9

Luxeptinib

Catalog Number: EVT-3459762
CAS Number: 1616428-23-9
Molecular Formula: C25H17F4N5O2
Molecular Weight: 495.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Luxeptinib is an orally bioavailable reversible, pan-inhibitor of both FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2) and Bruton's tyrosine kinase (BTK; Bruton agammaglobulinemia tyrosine kinase), with potential antineoplastic activity. Upon oral administration, luxeptinib targets, non-covalently binds to and inhibits the activity of both FLT3, including both wild-type (WT) FLT3 and FLT3-ITD (internal tandem duplications), tyrosine kinase domain (FLT3-TKD), and gatekeeper (FLT3-F691L) mutant forms, and BTK, including both the WT and its C481S mutant (BTK-C481S) form. This inhibits both uncontrolled FLT3-mediated and B-cell antigen receptor (BCR)-mediated signaling, respectively. This results in the inhibition of proliferation in tumor cells overexpressing FLT3 and BTK. In addition, CG-806 also inhibits, to a lesser degree, other oncogenic kinases, such as MET, RET, discoidin domain-containing receptor 2 (DDR2), Aurora kinase A, and interleukin-2-inducible T-cell kinase (ITK). FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias (AMLs), and plays a key role in tumor cell proliferation. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases essential to BCR signaling, is overexpressed or mutated in B-cell malignancies; it plays an important role in the development, activation, signaling, proliferation and survival of B-lymphocytes.
Overview

Luxeptinib, also known as CG-806, is a synthetic organic compound classified as a non-covalent, reversible inhibitor targeting both wild-type and mutant forms of the FMS-like tyrosine kinase 3 (FLT3) and Bruton’s tyrosine kinase (BTK). It is primarily developed for the treatment of acute myeloid leukemia (AML) and is currently in clinical trials. Luxeptinib exhibits high potency against various FLT3 mutations, making it a promising candidate for overcoming resistance to existing therapies .

Source and Classification

Luxeptinib is derived from the proprietary research of CrystalGenomics and has been documented in various chemical databases, including PubChem and ChEMBL. Its IUPAC name is 1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-(2,4,6-trifluorophenyl)urea. The compound is classified under the category of synthetic organic compounds and has been assigned the CAS Registry Number 1616428-23-9 .

Synthesis Analysis

Methods and Technical Details

The synthesis process emphasizes achieving high yields and purity to ensure the compound's efficacy in biological applications .

Molecular Structure Analysis

Structure and Data

Luxeptinib possesses a complex molecular structure characterized by multiple functional groups that contribute to its activity. The molecular formula is C25H17F4N5O2C_{25}H_{17}F_{4}N_{5}O_{2}, with a molecular weight of approximately 495.44 g/mol. Its structure features:

  • A central urea moiety connecting two aromatic rings.
  • Multiple fluorine substituents that enhance binding affinity.
  • An imidazole group that may play a role in its inhibitory action against kinases.

The compound's 2D structure can be visualized through chemical databases such as PubChem .

Chemical Reactions Analysis

Reactions and Technical Details

Luxeptinib primarily functions through competitive inhibition of ATP binding to FLT3 and BTK. The key reactions involved include:

  1. Inhibition of FLT3: Luxeptinib binds to both wild-type and mutant forms of FLT3, blocking its kinase activity, which is crucial for cell proliferation in AML.
  2. Inhibition of BTK: By inhibiting BTK, luxeptinib disrupts signaling pathways that promote survival and proliferation in malignant cells.

The compound demonstrates low nanomolar IC50 values against various FLT3 mutations, indicating its high potency in inhibiting kinase activity .

Mechanism of Action

Process and Data

Luxeptinib operates through a mechanism involving:

  1. Competitive Inhibition: It competes with ATP for binding to the active site of FLT3 and BTK, effectively blocking their phosphorylation activity.
  2. Downregulation of Oncogenic Signaling: By inhibiting these kinases, luxeptinib reduces downstream signaling pathways that contribute to tumor growth and survival.

In preclinical studies, luxeptinib has shown efficacy in reducing cell viability in AML models with various FLT3 mutations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Luxeptinib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability studies indicate resilience under physiological conditions but may vary with temperature and pH.

These properties are critical for determining the drug's formulation for clinical use .

Applications

Scientific Uses

Luxeptinib is primarily investigated for its therapeutic potential in treating acute myeloid leukemia, particularly in cases resistant to standard therapies. Its dual inhibition mechanism offers a novel approach to targeting cancer cells by addressing multiple pathways simultaneously.

Additionally, research indicates potential applications beyond hematological malignancies, including inflammatory diseases where FLT3 and BTK play significant roles .

Molecular Mechanisms of Luxeptinib as a Multikinase Inhibitor

Pan-FLT3 and Pan-BTK Inhibition Dynamics

Luxeptinib (CG-806) demonstrates potent, low-nanomolar inhibition against both wild-type and mutant forms of FLT3 and BTK, positioning it as a dual-targeting therapeutic agent for hematologic malignancies. In FLT3-driven acute myeloid leukemia (AML), luxeptinib inhibits internal tandem duplication (ITD), tyrosine kinase domain (TKD), and gatekeeper mutants (e.g., D835Y, F691L) with IC₅₀ values of 0.2–1.8 nM, surpassing the activity of gilteritinib, quizartinib, and crenolanib in resistant models [1] [9]. Concurrently, it targets wild-type BTK (IC₅₀ = 8.4–27 nM) and the C481S mutant (IC₅₀ = 2.5–13.1 nM), which confers resistance to covalent BTK inhibitors like ibrutinib in B-cell malignancies [2] [7] [8]. This dual inhibition disrupts critical survival pathways: in AML, it abrogates FLT3-mediated STAT5 phosphorylation; in chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), it blocks B-cell receptor (BCR)-induced activation of PLCγ2, AKT, and ERK [2] [3].

Table 1: Luxeptinib's Kinase Inhibition Profile

TargetMutant FormIC₅₀ (nM)Cellular Effect
FLT3ITD0.2–0.5Suppresses STAT5 phosphorylation
FLT3D835Y/F691L0.8–1.8Overcomes quizartinib resistance
BTKWild-type8.4–27Inhibits PLCγ2/AKT/ERK signaling
BTKC481S2.5–13.1Reverses ibrutinib resistance

Non-Covalent Binding and Reversible ATP-Competitive Kinase Targeting

Unlike covalent BTK inhibitors (e.g., ibrutinib), luxeptinib employs a non-covalent, reversible mechanism to compete with ATP at the kinase active site. This binding mode avoids irreversible engagement with cysteine residues (e.g., C481 in BTK), thereby retaining efficacy against mutants that disrupt covalent binding [2] [8]. Structural analyses reveal luxeptinib’s tripartite pharmacophore:

  • A fluorinated aromatic ring anchors hydrophobic interactions within the ATP pocket.
  • A central pyrimidine scaffold enables hydrogen bonding with hinge residues.
  • A flexible acrylamide group enhances conformational adaptability to resistance mutations [2] [7].This design permits transient inhibition, reducing off-target effects on kinases like EGFR, TEC, and ERBB2, which are associated with bleeding, rash, and cardiac toxicity in covalent inhibitors [1] [9]. Reversibility also enables sustained target engagement without permanent kinase destruction, allowing dose-dependent modulation of signaling cascades [8].

Inhibition of Rescue Pathway Kinases: LYN, SYK, and MAPK Clusters

Luxeptinib simultaneously suppresses "rescue pathway" kinases that bypass FLT3 or BTK inhibition, mitigating acquired resistance. Key targets include:

  • LYN and SYK: Luxeptinib blocks LYN autophosphorylation (Y397) and SYK activation (Y525/Y526) upstream of BTK in the BCR signalosome. In MCL cells, it reduces SYK phosphorylation by 85–90% at 0.5 μM, compared to 40–50% with ibrutinib, dismantling the BTK-SYK signaling node essential for survival [3] [8].
  • MAPK/ERK: By inhibiting ERK1/2 phosphorylation (T202/Y204), luxeptinib disrupts RAS/MAPK-driven proliferation, a common resistance mechanism in FLT3-mutant AML post-gilteritinib therapy [1] [9].
  • Aurora kinases: Suppression of Aurora B phosphorylation induces G₂/M cell-cycle arrest in AML blasts [1].

Table 2: Rescue Pathway Inhibition in Hematologic Malignancies

Kinase ClusterKey TargetsConcentration (μM)Downstream EffectMalignancy Model
STE/MAPKERK1/2, p38, JNK0.1–1.0Blocks RAS/MAPK rescue signalingAML, MCL
SRC-familyLYN, HCK0.05–0.5Abrogates BCR/TLR signalosome assemblyCLL, DLBCL
SYK-BLNKSYK, BLNK (Y96)0.2–0.8Prevents BTK membrane translocationMCL, ibrutinib-resistant NHL

Modulation of Autophagy and Apoptosis via Bcl-2 Family Protein Regulation

Luxeptinib coordinately induces apoptosis and suppresses pro-survival autophagy through Bcl-2 family modulation:

  • Apoptosis induction: Downregulates anti-apoptotic proteins Mcl-1 and Bcl-xL by >70% in primary MCL cells, while upregulating pro-apoptotic Bim and Bax. This shifts the mitochondrial apoptotic threshold, enabling cytochrome c release and caspase-9 activation [3] [9].
  • Autophagy inhibition: In FLT3 inhibitor-resistant AML, luxeptinib reduces basal autophagy flux by 60–80% (measured by LC3-II/p62 accumulation), starving cells of metabolic salvage pathways. This occurs via BTK-dependent impairment of autophagosome formation and STAT5-mediated transcription of autophagy genes [7].
  • Synergy with Bcl-2 inhibitors: Combines with venetoclax to enhance apoptosis in 80% of AML patient samples by disabling both Bcl-2-mediated survival and kinase-driven rescue pathways [1] [9]. Additionally, luxeptinib inhibits NLRP3 inflammasome-mediated IL-1β release and caspase-1 activation, curtailing inflammation-driven tumor survival [5] [9].

Table 3: Luxeptinib's Effects on Apoptotic and Autophagic Pathways

ProcessMolecular TargetChangeFunctional Outcome
ApoptosisMcl-1/Bcl-xL↓ 70–80%Mitochondrial depolarization, caspase-9 cleavage
ApoptosisBim/Bax↑ 3–5 foldBAX oligomerization, cytochrome c release
AutophagyLC3-II/p62 ratio↓ 60–80%Impaired autophagosome clearance
InflammasomeNLRP3/caspase-1InactivationSuppressed IL-1β/IL-6 release

Properties

CAS Number

1616428-23-9

Product Name

Luxeptinib

IUPAC Name

1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-(2,4,6-trifluorophenyl)urea

Molecular Formula

C25H17F4N5O2

Molecular Weight

495.4 g/mol

InChI

InChI=1S/C25H17F4N5O2/c1-11-9-30-23(32-11)16-5-4-14(17-10-31-24(35)21(16)17)15-3-2-13(8-18(15)27)33-25(36)34-22-19(28)6-12(26)7-20(22)29/h2-9H,10H2,1H3,(H,30,32)(H,31,35)(H2,33,34,36)

InChI Key

MWHHJYUHCZWSLS-UHFFFAOYSA-N

SMILES

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=C(C=C(C=C5F)F)F)F)CNC3=O

Canonical SMILES

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=C(C=C(C=C5F)F)F)F)CNC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.